molecular formula C10H17NO2S B1382407 tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate CAS No. 1520084-10-9

tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate

Cat. No.: B1382407
CAS No.: 1520084-10-9
M. Wt: 215.31 g/mol
InChI Key: NDDRKVOFPUVRFU-UHFFFAOYSA-N
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Description

tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate: is a bicyclic compound with a unique structure that includes sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a bicyclic amine with tert-butyl chloroformate in the presence of a base to form the desired ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in its structure allow it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its bicyclic structure provides rigidity, which can affect its binding affinity and specificity .

Comparison with Similar Compounds

Comparison: tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate is unique due to the presence of both sulfur and nitrogen atoms in its bicyclic structure. This combination provides distinct chemical properties, such as the ability to form stable metal complexes and participate in a variety of chemical reactions. In contrast, similar compounds may lack either the sulfur or nitrogen atom, resulting in different reactivity and applications .

Properties

IUPAC Name

tert-butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S/c1-10(2,3)13-9(12)11-7-4-8(11)6-14-5-7/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDRKVOFPUVRFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC1CSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate
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tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate
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tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate
Reactant of Route 4
tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate
Reactant of Route 5
tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate
Reactant of Route 6
tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate

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